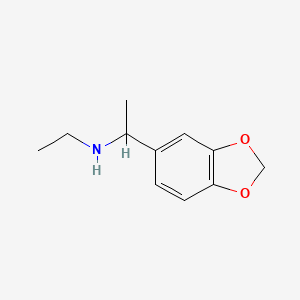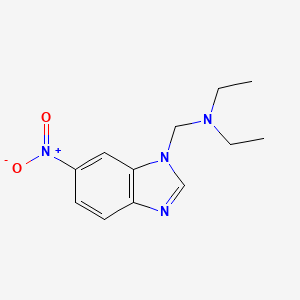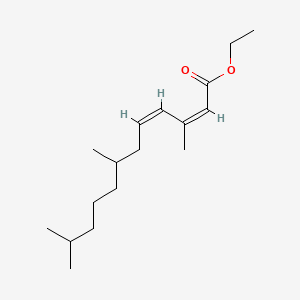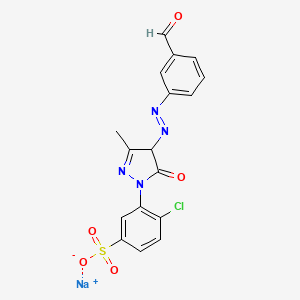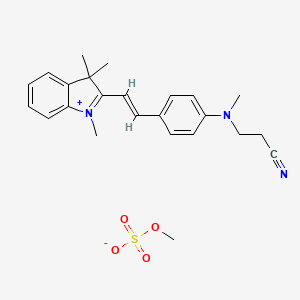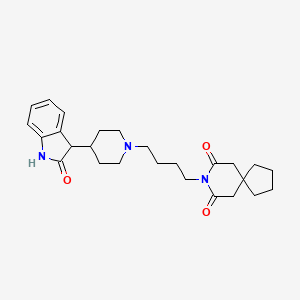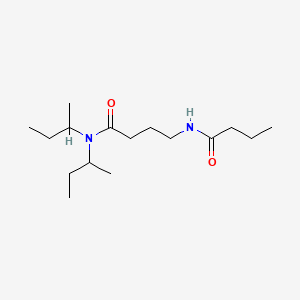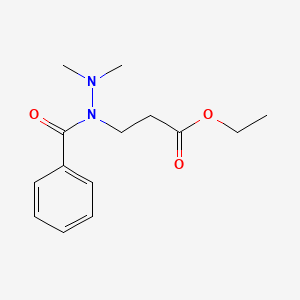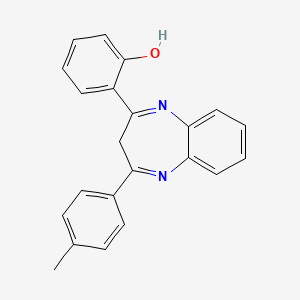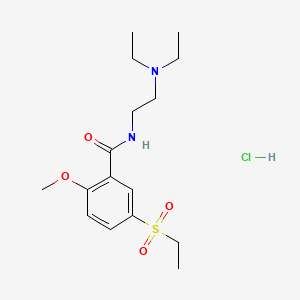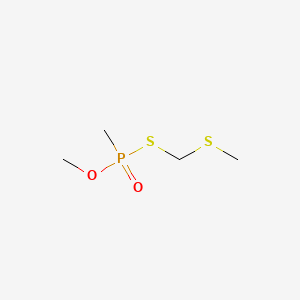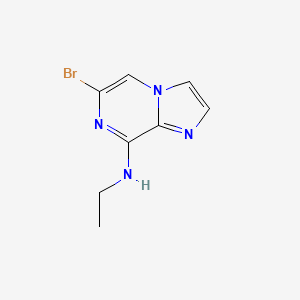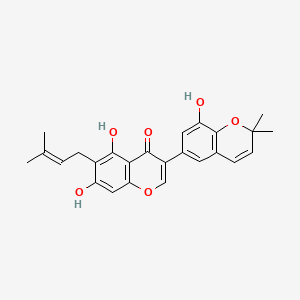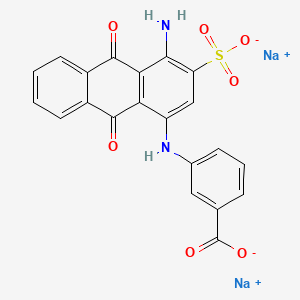
Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles and cleaning products . The compound’s structure includes an anthracene core, which is responsible for its chromophoric properties, making it useful in staining and dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate typically involves the sulfonation of anthracene derivatives followed by amination and subsequent benzoate formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is then purified through crystallization or chromatography techniques to achieve the required specifications .
Chemical Reactions Analysis
Types of Reactions
Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, which are valuable intermediates in the synthesis of other dyes and pigments .
Scientific Research Applications
Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed as a staining agent for visualizing cellular structures under a microscope.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of high-performance dyes for textiles and cleaning products
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with biological molecules such as proteins and nucleic acids. The anthracene core allows it to intercalate between DNA bases, making it useful in staining and imaging applications. Additionally, the sulfonic acid group enhances its solubility in aqueous environments, facilitating its use in various biological assays .
Comparison with Similar Compounds
Similar Compounds
Acid Violet 48: Another anthracene-based dye with similar staining properties.
Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)-2,4,6-trimethylbenzenesulphonate: A structurally related compound with comparable applications.
Uniqueness
Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate is unique due to its specific combination of functional groups, which confer distinct solubility and reactivity properties. This makes it particularly suitable for applications requiring high solubility and strong staining capabilities .
Properties
CAS No. |
25492-71-1 |
|---|---|
Molecular Formula |
C21H12N2Na2O7S |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
disodium;3-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]benzoate |
InChI |
InChI=1S/C21H14N2O7S.2Na/c22-18-15(31(28,29)30)9-14(23-11-5-3-4-10(8-11)21(26)27)16-17(18)20(25)13-7-2-1-6-12(13)19(16)24;;/h1-9,23H,22H2,(H,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI Key |
BFUBDWYMYJPFCH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=CC(=C4)C(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



